molecular formula C14H22INO3S B4192544 N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide

N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B4192544
M. Wt: 411.30 g/mol
InChI Key: FNTYIXWAOZYOSK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of iodine, isopropyl, and methoxy groups in its structure suggests potential unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methoxybenzenesulfonamide.

    Alkylation: The isopropyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Final Assembly: The final compound is obtained by coupling the iodinated and alkylated intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce hydroxyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, interfering with folate synthesis in bacteria. The presence of iodine and other substituents may enhance its binding affinity or alter its target specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenesulfonamide: Lacks the iodine and alkyl groups, potentially less active.

    3-iodo-4-methoxybenzenesulfonamide: Similar structure but without the isopropyl and methyl groups.

    N-(1-isopropyl-2-methylpropyl)-4-methoxybenzenesulfonamide: Lacks the iodine atom.

Uniqueness

The unique combination of iodine, isopropyl, and methoxy groups in N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO3S/c1-9(2)14(10(3)4)16-20(17,18)11-6-7-13(19-5)12(15)8-11/h6-10,14,16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTYIXWAOZYOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 6
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N-(2,4-dimethylpentan-3-yl)-3-iodo-4-methoxybenzenesulfonamide

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